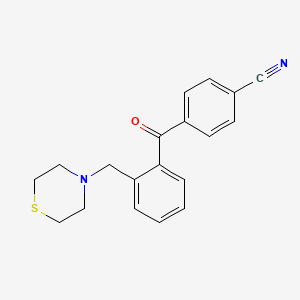

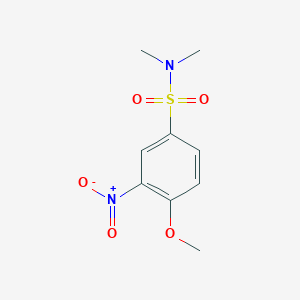

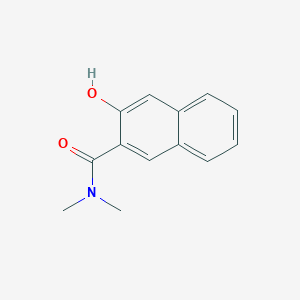

3-Hydroxy-N,N-dimethyl-2-naphthamide

Vue d'ensemble

Description

“3-Hydroxy-N,N-dimethyl-2-naphthamide” is a chemical compound . It is also known as “N,3-Dihydroxy-2-naphthamide” and has a molecular formula of C11H9NO3 . The average mass of this compound is 203.194 Da .

Synthesis Analysis

The synthesis of compounds similar to “3-Hydroxy-N,N-dimethyl-2-naphthamide” has been reported in the literature . For instance, two novel chemosensors, IF-1 and IF-2, were synthesized based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .Molecular Structure Analysis

The molecular structure of “3-Hydroxy-N,N-dimethyl-2-naphthamide” is characterized by a molecular formula of C11H9NO3 . The monoisotopic mass of this compound is 203.058243 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-N,N-dimethyl-2-naphthamide” are characterized by a molecular formula of C11H9NO3 . The average mass of this compound is 203.194 Da, and the monoisotopic mass is 203.058243 Da .Applications De Recherche Scientifique

Naphthalimide Derived Fluorescent Probes

Naphthalimide derivatives, specifically those based on 4-N,N-dimethyl-1,8-naphthalimide, have shown promising applications in the field of biosensors and bioelectronics. A study by Li et al. (2016) explored fluorescent probes with turn-on response for Au(3+) detection. These probes demonstrated enhanced fluorescence response to Au(3+), showcasing their potential for biological visualization and live-cell imaging.

Stability Determination in Pharmaceuticals

The stability of naphthalimide compounds in pharmaceutical applications was investigated by Dabbene et al. (1994). They focused on a new potential tripanocidal and antibacterial agent, examining its degradation kinetics and proposing a method for its determination in the presence of decomposition products.

Fluorescent Chemosensors for Metal Ions

Naphthalimide compounds, like 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one (H2L), have been synthesized for detecting Al(3+) ions. Ding et al. (2013) showed that this chemosensor could be used in cellular bioimaging, thanks to its remarkable fluorescent emissions.

Photosensitizers in Solar Cells

Research by Yao et al. (2003) into hemicyanine derivatives bearing different electron donors, including naphthothiazolium compounds, demonstrated their effectiveness in dye-sensitized solar cells. They found that introducing a hydroxyl group can significantly enhance electron injection efficiency.

Detection of Aluminum Ions

The work of Asiri et al. (2018) on HDDP azomethine dye as a fluorescent chemosensor showed high selectivity and sensitivity for Al3+ ions. Their findings have implications for the development of sensitive detection methods for specific metal ions in various applications.

Alzheimer's Disease Research

Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative of naphthylamine for positron emission tomography in Alzheimer's disease patients. This research contributes to our understanding of neurofibrillary tangles and beta-amyloid plaques in living patients.

Chemosensor for Mercury and Aluminum Ions

The fluorescent property of certain naphthylamine derivatives, such as 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid, has been studied for the detection of Hg2+ and Al3+ ions. Sun et al. (2018) demonstrated its application as a highly selective and sensitive fluorescent chemosensor.

Propriétés

IUPAC Name |

3-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDRZFNPPHNGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344631 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N,N-dimethyl-2-naphthamide | |

CAS RN |

24476-07-1 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1615211.png)

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)